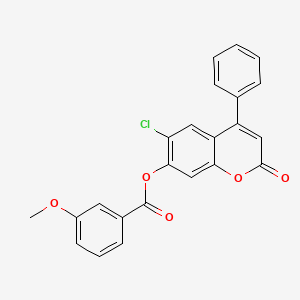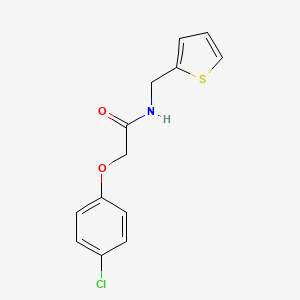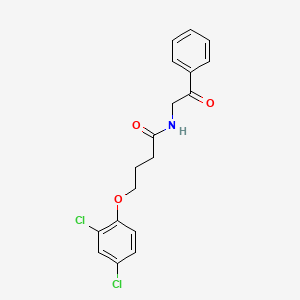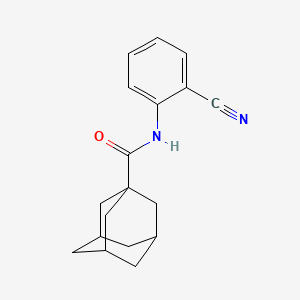![molecular formula C26H30N4O B4537527 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4537527.png)
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies that allow for the introduction of diverse functional groups, aiming to explore their biological activities. For instance, Laborde et al. (1993) described the synthesis of quinolone antibacterials with carbon-linked side chains, emphasizing the role of structural modifications in enhancing antibacterial activity and DNA-gyrase inhibition (Laborde, Kiely, Culbertson, & Lesheski, 1993). Moreover, the synthesis of complex quinoline derivatives through palladium-catalyzed oxidative carbonylation highlights the importance of catalytic methods in constructing such compounds, as detailed by Costa et al. (2004) (Costa, D. Ca', Gabriele, Massera, Salerno, & Soliani, 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activities. Anthal et al. (2018) provided structural insights into a quinoline derivative, highlighting the conformations and dihedral angles which are key to understanding the molecule's interactions and reactivity (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018). These structural characteristics are fundamental for the design of compounds with targeted properties.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their chemical properties. The reactivity of such compounds can be influenced by their functional groups and structural framework. The work by Zhao et al. (2019) on the synthesis of diaroyl quinolines through multicomponent reactions exemplifies the chemical versatility of quinoline derivatives (Zhao, Wu, Zhou, Geng, Wang, & Wu, 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in drug formulation and medicinal chemistry. The determination of these properties is crucial for the development of pharmaceutical compounds with optimal bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are central to the functionality of quinoline derivatives in chemical syntheses and their biological activities. Studies on the electrochemical properties and synthetic precursors of quinoline compounds, as reported by Srinivasu et al. (1999), contribute to our understanding of their chemical behavior and potential as therapeutic agents (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-19-7-8-24-22(17-19)23(18-25(28-24)20-9-11-27-12-10-20)26(31)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h7-12,17-18,21H,2-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUACNKTBJQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4CCCCC4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylpiperazin-1-yl)[6-methyl-2-(pyridin-4-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)

![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)



![2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-methyl-5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B4537494.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4537506.png)
![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate](/img/structure/B4537509.png)
![N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4537519.png)
![2-amino-4-(4-methylphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B4537551.png)